molecular formula C21H21NO5 B2868481 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid CAS No. 2260933-01-3

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

Cat. No.: B2868481
CAS No.: 2260933-01-3
M. Wt: 367.401
InChI Key: HKJHBUVYYUNRMA-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a methylamino group, an oxetan-3-yl substituent, and an acetic acid moiety. The Fmoc group (C₁₅H₁₁O₂) is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-22(19(20(23)24)13-10-26-11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHBUVYYUNRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The oxetane ring is then incorporated through a cyclization reaction, often involving the use of strong bases or catalysts to facilitate the formation of the four-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the multiple steps required for the introduction of the Fmoc group and the formation of the oxetane ring. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: It serves as a tool for studying protein interactions and enzyme mechanisms, due to its ability to mimic natural amino acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The oxetane ring provides rigidity to the molecule, influencing its binding affinity and specificity for target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous Fmoc-protected derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₂₅H₂₄N₂O₅* 432.47 Oxetan-3-yl, methylamino High polarity due to oxetane; potential for improved metabolic stability -
2-(2,5-Difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid C₂₄H₁₉F₂NO₄ 447.42 Difluorophenyl Enhanced lipophilicity; fluorine atoms may influence bioavailability
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid C₂₂H₂₅NO₄ 375.44 Pentyl Increased hydrophobicity; suitable for lipid membrane interactions
3-{[(Fmoc)amino]-6-methyl-2-oxo-pyridinyl}acetic acid C₂₄H₂₂N₂O₅ 418.45 Pyridinone, methyl Conjugation-friendly heterocycle; potential for π-π interactions
2-(3-((Fmoc)amino)-2-oxopiperidin-1-yl)acetic acid C₂₃H₂₄N₂O₅ 408.45 Piperidine Rigid bicyclic structure; may enhance target binding specificity
Key Observations:
  • Polarity and Solubility : The oxetane-containing target compound is expected to exhibit higher aqueous solubility compared to difluorophenyl () or pentyl () analogs due to the oxetane's polar oxygen atom.
  • Synthetic Utility : All compounds retain the Fmoc group, enabling compatibility with standard solid-phase peptide synthesis (SPPS) protocols .

Biological Activity

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid, commonly referred to as Fmoc-methyl-amino-acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxetane ring, and an acetic acid moiety. Its molecular formula is C25H23NO4C_{25}H_{23}NO_4 with a molecular weight of 401.45 g/mol. The presence of the Fmoc group is significant in peptide synthesis, enhancing the compound's stability and reactivity in biological environments.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through interactions with biological macromolecules such as proteins and nucleic acids. The oxetane ring contributes to the compound's reactivity, potentially allowing it to participate in nucleophilic attacks or coordinate with metal ions in enzymatic reactions.

Anticancer Properties

One notable area of investigation is the compound's potential as an anticancer agent. Studies have shown that Fmoc derivatives can selectively inhibit RAS-mutant cancers, which are notoriously difficult to treat due to their resistance to conventional therapies. The inhibition mechanism may involve interference with RAS signaling pathways, crucial for cancer cell proliferation and survival .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that Fmoc derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Fmoc group : This involves protecting the amine functionality using Fmoc chloride.
  • Oxetane ring formation : Utilizing appropriate reagents to introduce the oxetane structure.
  • Acetic acid moiety attachment : This step finalizes the synthesis by incorporating the acetic acid group.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Study 1: Anticancer Efficacy

A study published in Nature examined the efficacy of Fmoc derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability in RAS-mutant cancer cells treated with this compound compared to controls. The IC50 values indicated potent activity, warranting further investigation into its mechanism of action .

Study 2: Neuroprotection in Animal Models

In a preclinical study focused on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms of oxidative stress. Results showed a marked improvement in cognitive functions and reduced markers of oxidative damage. These findings suggest potential therapeutic applications for neuroprotection.

Comparative Analysis

The following table summarizes key properties and biological activities of related compounds:

Compound NameStructure FeaturesBiological ActivityReference
Fmoc-TyrosineFmoc protection; aromatic amino acidUsed in peptide synthesis; potential anticancer activity
3-FluorophenolSimple fluorinated aromaticPrecursor in various reactions; limited biological activity
(S)-FluorophenylalanineFluorinated structure; naturally occurringPotentially different biological activities; studied for metabolic pathways

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